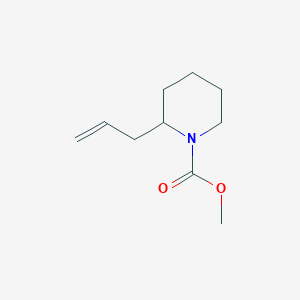

Methyl 2-allylpiperidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-6-9-7-4-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHWDILEXILGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of Methyl 2 Allylpiperidine 1 Carboxylate

Reactivity of the Allyl Substituent

The terminal double bond of the allyl group is the primary site for a variety of carbon-carbon bond-forming reactions and functional group transformations. Its reactivity is central to the synthetic utility of the parent molecule.

Olefin Metathesis and Transformations

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. nih.gov In the context of piperidine (B6355638) derivatives, intramolecular ring-closing metathesis (RCM) is particularly useful for constructing complex bicyclic and bridged nitrogen-containing scaffolds. wikipedia.org While reactions on methyl 2-allylpiperidine-1-carboxylate itself are not extensively documented, analogous systems such as cis-2,6-dialkenyl-N-acyl piperidines readily undergo RCM to produce azabicyclic structures. nih.gov

This transformation is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. d-nb.info The reaction involves the intramolecular coupling of two terminal alkene functionalities, leading to the formation of a new cyclic alkene and the release of volatile ethylene, which drives the reaction to completion. wikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclization. sigmaaldrich.com For instance, the synthesis of bridged azabicyclo[m.n.1]alkenes has been successfully achieved through this strategy, highlighting its utility in creating intricate molecular architectures from relatively simple piperidine precursors. nih.gov

Table 1: Representative Conditions for Ring-Closing Metathesis (RCM) of N-Acyl Piperidine Derivatives

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Grubbs II Catalyst | 5 | Dichloromethane (B109758) | 40 | Azabicyclo[4.2.1]alkene |

This data is representative of RCM reactions on analogous N-acyl piperidine systems.

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of the allyl group is susceptible to electrophilic addition reactions. The addition of hydrohalic acids (HX) is expected to follow Markovnikov's rule, where the proton adds to the terminal carbon (C-3' of the allyl group) to form a more stable secondary carbocation at C-2', which is then attacked by the halide nucleophile. openstax.org Conversely, anti-Markovnikov addition of HBr can be achieved under radical conditions, and hydroboration-oxidation provides a pathway to the anti-Markovnikov alcohol. youtube.com

Table 2: Predicted Products of Electrophilic Addition to the Allyl Group

| Reagent(s) | Regioselectivity | Expected Major Product |

|---|---|---|

| HCl | Markovnikov | Methyl 2-(2-chloropropyl)piperidine-1-carboxylate |

| HBr, ROOR, hν | Anti-Markovnikov | Methyl 2-(3-bromopropyl)piperidine-1-carboxylate |

Nucleophilic additions to the unactivated double bond of the allyl group are generally not feasible unless the alkene is first activated, for example, by conjugation to an electron-withdrawing group. Therefore, direct nucleophilic attack on the double bond of this compound is not a typical reaction pathway.

Hydrogenation and Related Reductions

The alkene of the allyl substituent can be readily reduced to the corresponding alkane through catalytic hydrogenation. This transformation effectively converts the allyl group into a propyl group. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reduction is generally high-yielding and chemoselective for the double bond, leaving the carbamate (B1207046) and ester functionalities intact under standard conditions. This reaction is fundamental for converting unsaturated side chains into saturated ones, modifying the steric and electronic properties of the molecule.

Allylic Functionalization and Rearrangements

The allylic position (C-1' of the allyl group) is activated for various functionalization reactions. Direct C-H functionalization at this position can be achieved using transition-metal catalysis, providing a route to introduce new carbon-carbon or carbon-heteroatom bonds without pre-functionalization of the substrate. rsc.orgrsc.org For example, allylic oxidation can introduce a hydroxyl group, while allylic amination can install a nitrogen-containing moiety.

Allylic rearrangements, where the double bond shifts its position, can also occur, particularly under conditions that favor the formation of an allylic cation or radical intermediate. Such rearrangements can be synthetically useful for accessing isomeric structures.

Transformations Involving the Piperidine Nitrogen and Carbamate Group

The N-methoxycarbonyl group serves as a protecting group for the piperidine nitrogen, influencing its nucleophilicity and conformational properties. The cleavage of this group is a key step in many synthetic sequences to liberate the secondary amine for further functionalization.

Cleavage and Functional Group Interconversion of the Carbamate

Common methods for the cleavage of methyl carbamates include:

Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent can effectively remove the carbamate group. nih.gov

Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base (e.g., potassium phosphate) provide a mild and nucleophilic method for deprotection, which is often compatible with sensitive functional groups. organic-chemistry.org

Silyl Iodide Treatment: Trimethylsilyl iodide (TMSI) is a powerful reagent for cleaving carbamates and esters. The reaction proceeds under neutral conditions, followed by a workup with methanol. researchgate.net

Basic Hydrolysis: While more forcing conditions are often required compared to tert-butyl carbamates (Boc), strong bases like potassium hydroxide (KOH) at elevated temperatures can hydrolyze the carbamate.

The interconversion of the carbamate into other functional groups, such as ureas or other N-acyl derivatives, typically requires initial deprotection to the free amine, followed by reaction with the appropriate electrophile (e.g., an isocyanate for ureas or an acyl chloride for amides).

Table 3: Selected Reagents for the Cleavage of Methyl Carbamates

| Reagent System | Conditions | Type |

|---|---|---|

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp. | Acidic |

| 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Nucleophilic |

| Trimethylsilyl Iodide (TMSI) | CHCl₃, Reflux | Silyl-based |

Modifications of the Methyl Ester Moiety

The methyl ester group in this compound is a key functional handle that can be converted into other functionalities through several standard organic transformations. These modifications are crucial for creating analogues with different physical, chemical, and biological properties. Common transformations include hydrolysis, transesterification, amidation, and reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, N,N-diarylammonium pyrosulfate can be used to efficiently catalyze the hydrolysis of various esters, often without the need for an organic solvent organic-chemistry.org. This transformation is fundamental for subsequent reactions, such as amide bond formation.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. Scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of ethyl, isopropyl, and allyl esters in high yields organic-chemistry.org.

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This is a common and important transformation in medicinal chemistry. The direct reaction can be slow, but it is often facilitated by converting the ester to a more reactive intermediate or by using specialized reagents.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion opens up another avenue for diversification of the molecular structure.

The following table summarizes these potential transformations of the methyl ester moiety.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Acid or Base (e.g., LiOH, HCl), H₂O | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base catalyst (e.g., Sc(OTf)₃) organic-chemistry.org | Ester (OR') |

| Amidation | R'R''NH, Heat or Catalyst | Amide (NR'R'') |

| Reduction | Strong reducing agent (e.g., LiAlH₄), Ether | Primary Alcohol |

Reactivity of the Piperidine Ring System

The piperidine ring itself is a site of significant chemical reactivity. The presence of the N-alkoxycarbonyl group and the C2-allyl substituent influences the stereochemical outcomes of reactions and allows for regioselective functionalization of the ring's C-H bonds.

Stereochemical Transformations of the Piperidine Core

The stereochemistry of the piperidine core is a critical determinant of a molecule's biological activity. As such, methods to control and transform the stereocenters of the piperidine ring are of great interest. One powerful strategy for achieving this is through kinetic resolution.

Kinetic resolution of racemic piperidines can be achieved through enantioselective deprotonation using a chiral base, followed by quenching with an electrophile. For example, a study on N-Boc-2-aryl-4-methylenepiperidines demonstrated that using n-butyllithium (n-BuLi) in the presence of the chiral ligand (-)-sparteine could selectively deprotonate one enantiomer, which could then be trapped. whiterose.ac.uk This process allows for the separation of enantiomers, yielding both the unreacted, enantioenriched starting material and the functionalized product with high enantiomeric ratios. whiterose.ac.uk

A similar approach could foreseeably be applied to a racemic mixture of this compound. The C2 proton, being adjacent to both the nitrogen and the allyl group, would be susceptible to deprotonation. The choice of the chiral ligand would be crucial in determining which enantiomer reacts preferentially.

The table below illustrates the results of a kinetic resolution study on a related N-Boc-2-arylpiperidine derivative, showcasing the potential of this method.

| Substrate (Racemic) | Chiral Ligand | Recovered Starting Material (Yield, er) | Product (Yield, er) | Selectivity (s) |

| N-Boc-2-phenyl-4-methylenepiperidine | (+)-sparteine | (S)-enantiomer (41%, 97:3) | (R)-enantiomer (58%, 73:27) | ~16 |

| N-Boc-2-phenyl-4-methylenepiperidine | (-)-sparteine | (R)-enantiomer | (S)-enantiomer | Inverted |

er = enantiomeric ratio. Data sourced from a study on 2-aryl derivatives whiterose.ac.uk.

Regioselective Functionalization of Piperidine C-H Bonds

Directing reactions to specific C-H bonds on the piperidine ring is a significant challenge in synthetic chemistry. However, advancements in catalysis have enabled highly regioselective C-H functionalization. The N-substituent on the piperidine nitrogen plays a critical role in directing this selectivity.

Rhodium-catalyzed C-H insertion reactions have been successfully employed for the site-selective functionalization of N-protected piperidines. nih.govnih.gov The choice of both the rhodium catalyst and the nitrogen protecting group can direct the functionalization to different positions on the ring, primarily at C2, C3, or C4. nih.govnih.gov

For N-carbamoyl derivatives like N-Boc-piperidine, which is structurally analogous to this compound (an N-alkoxycarbonyl derivative), rhodium catalysts can direct functionalization to the C2 or C4 positions. For instance, rhodium(II) carboxylate catalysts with bulky ligands can favor insertion at the sterically less hindered C4 position, while other catalysts can promote insertion at the electronically activated C2 position.

In the context of this compound, the C2 position is already substituted. Therefore, functionalization would be directed towards other positions, such as C3, C4, C5, or C6. Research on related systems has shown that C4-functionalization can be achieved by sterically shielding the C2 position. nih.gov Furthermore, C3-substituted analogues have been prepared indirectly through the cyclopropanation of a corresponding tetrahydropyridine intermediate, followed by reductive ring-opening. nih.gov

The following table summarizes the site-selectivity observed in the rhodium-catalyzed C-H functionalization of N-protected piperidines, which serves as a model for the expected reactivity of this compound.

| N-Protecting Group | Catalyst | Position of Functionalization |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 nih.govnih.gov |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 nih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 nih.govnih.gov |

Data adapted from studies on N-substituted piperidines nih.govnih.gov.

This body of research indicates that the piperidine core of this compound is not merely a passive scaffold but an active participant in chemical transformations, offering multiple avenues for stereochemical control and regioselective functionalization.

Conformational Analysis and Stereochemical Landscape of Methyl 2 Allylpiperidine 1 Carboxylate

Conformational Equilibria in Substituted Piperidines

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a prevalent motif in a vast number of natural products and synthetic pharmaceuticals. lifechemicals.com Its conformational behavior is analogous to cyclohexane, with the low-energy "chair" conformation being the most stable and predominant form. In this chair form, substituents can occupy either axial or equatorial positions. The ring can also adopt higher-energy conformations such as the "boat" and "twist-boat" forms, though these are typically transient intermediates in the process of ring inversion between two chair conformers. rsc.org

The introduction of substituents onto the piperidine ring disrupts the energetic balance between different conformations. The relative stability of a given conformer is determined by a variety of steric and electronic interactions. Generally, to minimize unfavorable 1,3-diaxial interactions, bulky substituents prefer to occupy the more spacious equatorial position. researchgate.netnih.gov However, the conformational free energies can be significantly altered by the nature and position of the substituents, as well as by protonation of the ring nitrogen, which introduces electrostatic interactions that can stabilize otherwise less-favored conformers. nih.gov

Influence of the Allyl and N-Carbamate Groups on Piperidine Conformation

The conformational profile of Methyl 2-allylpiperidine-1-carboxylate is dictated by the powerful electronic influence of the N-carbamate group. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group of the carbamate (B1207046). acs.orgnih.gov This resonance effect imparts significant partial double-bond character to the N1-C(O) bond, forcing the nitrogen atom and its immediate substituents into a planar, sp²-hybridized geometry.

This planarity at the nitrogen atom fundamentally alters the steric environment around the adjacent C2 and C6 positions of the piperidine ring. The presence of the allyl group at the C2 position introduces a critical steric interaction that governs the ring's preferred conformation. The conformational outcome is a balance between minimizing the steric strain introduced by both the C2-allyl group and the N1-carbamate functionality. This scenario is a classic example of pseudoallylic strain, which has a dominant effect on the molecule's structure. nih.govacs.org

Axial-Equatorial Preferences of C2-Allyl and N1-Carbamate Substituents

In simple substituted piperidines, a C2-alkyl substituent would typically favor the equatorial position to avoid steric clashes with axial hydrogens at C4 and C6. However, in N-acylated piperidines like this compound, this preference is dramatically reversed. nih.gov The planar geometry of the N-carbamate group creates a severe steric interaction, known as A(1,3) strain or pseudoallylic strain, with a substituent at the C2 position if it were to adopt an equatorial orientation. nih.govrsc.org

To avoid this high-energy clash between the allyl group and the carbamate's ester moiety, the piperidine ring adopts a chair conformation where the C2-allyl group is forced into the axial position. nih.govacs.org This axial preference for a C2-substituent in N-acylpiperidines is a well-established phenomenon, supported by both computational studies and experimental data from crystal structures. nih.govnih.gov Quantum mechanical calculations on analogous N-acyl-2-methylpiperidines show a strong energetic preference for the axial conformer, with free energy differences (ΔG) of several kcal/mol. nih.gov This strong preference means that the equatorial orientation is nearly inaccessible for the 2-substituent in N-acylpiperidines under normal conditions. nih.gov

| Compound | Axial-Equatorial ΔG (kcal/mol) | Favored Conformer |

|---|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 | Axial |

| N,2-dimethylpiperidine-1-carboxamide | -2.1 | Axial |

| 2-methyl-1-phenylpiperidine | -1.0 | Axial |

Stereoelectronic Effects and A-strain in the Piperidine Ring

The dominant factor governing the conformation of this compound is a powerful stereoelectronic effect known as A(1,3) strain, or pseudoallylic strain. nih.govacs.org This type of strain arises from the steric repulsion between a substituent on an sp²-hybridized atom (or an atom with significant sp² character) and an adjacent substituent on the allylic carbon. In this molecule, the N-carbamate group renders the N1-C2 bond analogous to one part of an alkene system.

Stereoisomerism and Chirality in 2-Allylpiperidine (B15248492) Scaffolds

The substitution of an allyl group at the C2 position of the piperidine ring introduces a stereocenter, rendering the molecule chiral. nih.gov Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. uobaghdad.edu.iq Consequently, this compound exists as a pair of enantiomers:

(R)-Methyl 2-allylpiperidine-1-carboxylate

(S)-Methyl 2-allylpiperidine-1-carboxylate

These two enantiomers have identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in equal and opposite directions. uobaghdad.edu.iq In a biological context, enantiomers can exhibit vastly different pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net

If additional substituents were present on the piperidine ring or the allyl group, it would create the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. tru.ca Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. The maximum number of possible stereoisomers for a molecule can often be estimated by the 2ⁿ rule, where 'n' is the number of chiral centers. khanacademy.org

Advanced Spectroscopic and Computational Investigations

Spectroscopic Elucidation of Structure and Conformation

Spectroscopic methods are indispensable tools for the structural and conformational analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic spectroscopy provide complementary information about the connectivity, stereochemistry, and dynamic behavior of methyl 2-allylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemical arrangement of atoms in a molecule. For derivatives of 2-substituted N-acylpiperidines, both ¹H and ¹³C NMR are instrumental in assigning the relative configuration and predominant conformation of the allyl group at the C2 position.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the piperidine (B6355638) ring protons are particularly informative. The proton at C2, being adjacent to the allyl substituent, would exhibit a characteristic chemical shift and multiplicity depending on its axial or equatorial orientation. The coupling constants between adjacent protons (e.g., H2 and H3) can help deduce their dihedral angles, which in turn reveals the chair conformation of the piperidine ring. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish proton-proton connectivities and through-space proximities, respectively. A NOESY experiment could, for instance, show a correlation between an axial C2-allyl group and the axial protons at C4 and C6, confirming its orientation.

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shift of the C2 carbon is sensitive to the nature and orientation of the substituent. In N-alkyl-C-methyl piperidines, the chemical shifts of the ring carbons are influenced by the steric bulk of the N-alkyl group, a principle that extends to the N-methoxycarbonyl group in the title compound. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Protons in a 2-Allylpiperidine (B15248492) Ring System

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | 4.0 - 4.5 | m | Chemical shift is sensitive to the axial/equatorial position. |

| H6 (eq) | 3.5 - 4.0 | m | Deshielded due to the adjacent nitrogen and carbonyl group. |

| H6 (ax) | 2.8 - 3.3 | m | Shielded relative to the equatorial proton. |

| Allyl CH | 5.6 - 6.0 | m | Vinylic proton. |

| Allyl CH₂ | 5.0 - 5.3 | m | Vinylic protons. |

| Piperidine Ring CH₂ | 1.2 - 2.0 | m | Overlapping signals from C3, C4, and C5 protons. |

| OCH₃ | 3.6 - 3.8 | s | Singlet from the methyl ester group. |

Note: This table is illustrative and based on general values for similar structures. Actual values for this compound may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its conformation. The C=O stretching vibration of the carbamate (B1207046) group in this compound is expected to appear in the IR spectrum around 1690-1720 cm⁻¹. The exact frequency can provide clues about the rotational state (rotamer) of the N-COOCH₃ bond. The C=C stretching of the allyl group would be observed around 1640 cm⁻¹, while the C-H stretching vibrations of the piperidine ring and allyl group appear in the 2850-3100 cm⁻¹ region. vscht.czlibretexts.org For instance, studies on 2-methylpiperidine (B94953) have identified characteristic vibrational modes for the piperidine ring. nist.gov

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. While the piperidine ring itself does not have strong UV absorption, the carbamate and allyl groups contain chromophores that can undergo electronic excitations. Conformational changes that affect the interaction between these groups could lead to shifts in the absorption maxima.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H (sp³ CH₂) | Stretching | 2850 - 2960 | Medium-Strong |

| C-H (sp² =CH) | Stretching | 3010 - 3090 | Medium |

| C=O (Carbamate) | Stretching | 1690 - 1720 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium-Weak |

| C-N | Stretching | 1220 - 1280 | Medium |

| C-O | Stretching | 1000 - 1300 | Strong |

Note: This table is based on typical IR absorption ranges for the functional groups present in the molecule.

Quantum Chemical Calculations for Conformational and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These computational methods allow for the detailed investigation of molecular properties, conformational landscapes, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometries and relative energies of different conformers of a molecule. For this compound, DFT calculations can predict the preferred three-dimensional structure.

Studies on analogous N-acylpiperidines have shown a preference for the 2-substituent to be in the axial position due to pseudoallylic strain, which arises from the partial double-bond character of the amide C-N bond. nih.gov DFT calculations, using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)), can be used to optimize the geometries of both the axial and equatorial conformers of this compound. nih.gov Subsequent frequency calculations confirm that these structures are true energy minima and provide their relative free energies (ΔG), indicating which conformer is more stable. nih.gov

Table 3: Hypothetical Relative Energies of Axial vs. Equatorial Conformers of this compound Calculated by DFT

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (%) |

| Axial Allyl | B3LYP/6-31G(d) | 0.00 | >95 |

| Equatorial Allyl | B3LYP/6-31G(d) | >2.0 | <5 |

Note: This table is hypothetical and illustrates the expected outcome based on studies of similar N-acylpiperidines. The axial conformer is predicted to be significantly more stable.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By mapping out the PES, chemists can identify all stable conformers (local minima) and the transition states that connect them. For this compound, the PES would reveal the energy barriers for ring inversion of the piperidine chair and for rotation around the C-N and C-C single bonds.

Computational methods can be used to perform a conformational search, systematically or randomly exploring different starting geometries to locate the various low-energy conformers. researchgate.net Potential energy scans, where the energy is calculated as a function of a specific dihedral angle, are useful for mapping the energy profile of bond rotations. This allows for the determination of rotational barriers, providing insight into the molecule's conformational dynamics. For related systems, these calculations have shown that N-methylation can significantly alter the conformational preferences and the ease of isomerization.

DFT calculations are also invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of substituted piperidines, computational studies can help to understand the regio- and diastereoselectivity of the reactions. researchgate.netnih.govtechnion.ac.il By modeling the reaction pathway, it is possible to locate the transition state structures, which are the energy maxima along the reaction coordinate.

For instance, in a reaction to synthesize this compound, DFT could be used to model the approach of the reactants, the formation of new bonds, and the breaking of old ones. The calculated activation energies for different possible pathways can explain why a particular isomer is formed preferentially. The characterization of the transition state geometry provides a detailed snapshot of the bond-forming and bond-breaking processes. These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.netnih.govtechnion.ac.il

Molecular Dynamics and Simulation Studies for Conformational Behavior

Molecular dynamics (MD) simulations and computational studies are powerful tools for investigating the conformational landscape of flexible molecules like this compound. These methods provide insights into the relative energies of different conformers, the barriers to their interconversion, and the influence of substituents on the geometry of the piperidine ring. While specific MD simulation studies on this compound are not extensively available in the public domain, valuable insights can be drawn from computational investigations of closely related N-acylpiperidine derivatives.

Research on 2-substituted N-acylpiperidines reveals a complex interplay of steric and electronic effects that dictate the preferred conformation. The piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. However, the presence of substituents at the nitrogen and the C-2 position introduces several possible low-energy structures.

For N-acylpiperidines, two primary conformational isomers exist related to the orientation of the 2-substituent (axial or equatorial) and two rotamers arise from the partial double bond character of the N-C(O) amide bond, often designated as cis or trans with respect to the C-2 substituent and the carbonyl oxygen.

Computational studies on 2-methyl-N-acylpiperidines provide a foundational understanding of these preferences. For instance, in N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol over the equatorial one. nih.gov Similarly, for 1-(2-methyl-1-piperidyl)ethanone, the axial conformer is even more favored with a ΔG of -3.2 kcal/mol. nih.gov This preference for the axial conformation in 2-substituted N-acylpiperidines is a deviation from the typical preference for equatorial substituents in simple substituted cyclohexanes and is attributed to the avoidance of steric clash in the equatorial conformation.

In the case of this compound, the 2-allyl group is larger than a methyl group, which would be expected to further influence the conformational equilibrium. The primary conformations to consider are the two chair forms with the 2-allyl group in either an axial or equatorial position, and for each of these, the cis and trans arrangement of the N-methoxycarbonyl group relative to the 2-allyl substituent.

Based on analogous systems, the trans configuration in the equatorial conformer is generally destabilized by steric interactions. nih.gov For this compound, a similar destabilization of the equatorial-trans conformer would be anticipated. The conformational free energy differences (ΔG) for a related compound, 2-methylpiperidine-1-carboxylate, highlight these energetic distinctions.

| Conformer Relationship | Compound Analog | ΔG (kcal/mol) | Favored Conformer |

|---|---|---|---|

| Equatorial (cis vs. trans) | 2-methylpiperidine-1-carboxylate | 0.5 | cis |

| Axial (cis vs. trans) | 2-methylpiperidine-1-carboxylate | ±0.1 | Nearly equal |

| Equatorial vs. Axial | 1-(2-methyl-1-piperidyl)ethanone | -3.2 | Axial |

| Equatorial vs. Axial | N,2-dimethylpiperidine-1-carboxamide | -2.1 | Axial |

Data derived from computational studies on analogous 2-methylpiperidine derivatives. nih.gov

Applications of Methyl 2 Allylpiperidine 1 Carboxylate As a Synthetic Intermediate

Utility as a Chiral Building Block in Enantioselective Synthesis

The stereochemically defined piperidine (B6355638) ring of methyl 2-allylpiperidine-1-carboxylate makes it a highly valuable chiral building block in enantioselective synthesis. The precise spatial arrangement of its substituents allows for the transfer of chirality to new stereocenters, enabling the synthesis of enantiomerically pure target molecules. This is particularly crucial in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its specific stereoisomer.

The allyl group at the C2 position serves as a versatile synthetic handle for a variety of chemical transformations, including but not limited to, cross-coupling reactions, hydroboration-oxidation, and ozonolysis. These reactions can be performed diastereoselectively, guided by the existing stereocenter of the piperidine ring. For instance, the asymmetric allylboration of aldehydes followed by aminocyclization and carbamation represents a strategy to access chiral piperidine-containing structures. nih.gov The ability to functionalize the allyl group without racemization of the chiral center is a key advantage of this building block.

The N-methoxycarbonyl protecting group plays a crucial role in modulating the reactivity of the piperidine nitrogen and influencing the conformational preferences of the ring. This control is essential for achieving high levels of stereoselectivity in subsequent reactions. The strategic removal or modification of this protecting group at a later synthetic stage provides further opportunities for diversification.

The application of such chiral building blocks is a cornerstone of modern organic synthesis, allowing for the efficient and predictable construction of complex chiral molecules. The use of pre-existing stereocenters, as found in this compound, circumvents the need for developing and optimizing asymmetric reactions from achiral starting materials, often leading to more concise and efficient synthetic routes.

Scaffold for the Synthesis of Complex Natural Products and Analogues

The piperidine motif is a prevalent structural feature in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. This compound serves as an excellent starting material for the synthesis of these complex molecules and their analogues. The 2-allylpiperidine (B15248492) core provides a foundational scaffold that can be elaborated upon to construct intricate polycyclic systems.

The strategic functionalization of both the allyl group and the piperidine ring allows for the introduction of various substituents and the formation of new ring systems. For example, the double bond of the allyl group can be cleaved to an aldehyde, which can then participate in intramolecular cyclization reactions to form bicyclic or bridged systems characteristic of many alkaloids.

Below is a table illustrating the potential synthetic transformations of the allyl group in this compound for the elaboration into natural product-like scaffolds.

| Transformation | Reagents | Resulting Functional Group | Potential Application in Natural Product Synthesis |

| Ozonolysis | O₃, then Me₂S | Aldehyde | Intramolecular aldol (B89426) or Mannich reactions for ring formation |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol | Ether or ester formation, oxidation to carboxylic acid |

| Dihydroxylation | OsO₄, NMO | Diol | Formation of cyclic ethers or further oxidation |

| Epoxidation | m-CPBA | Epoxide | Ring-opening with various nucleophiles |

| Cross-Metathesis | Grubbs' catalyst, alkene | Substituted Alkene | Introduction of complex side chains |

The ability to access a variety of functional groups from the allyl moiety, coupled with the inherent chirality of the piperidine ring, makes this compound a powerful tool for the total synthesis of natural products. Furthermore, by modifying the synthetic route, analogues of these natural products can be prepared, which is invaluable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Contribution to the Exploration of 3D Fragment Chemical Space

In the field of drug discovery, particularly in fragment-based drug design (FBDD), there is a growing interest in moving beyond flat, two-dimensional molecules to explore the three-dimensional (3D) chemical space. nih.govwhiterose.ac.ukrsc.orgwhiterose.ac.uk Saturated heterocyclic rings, such as piperidine, are ideal scaffolds for generating 3D fragments due to their non-planar conformations. nih.govwhiterose.ac.ukrsc.orgwhiterose.ac.uk this compound and its derivatives are excellent examples of building blocks that contribute to the expansion of 3D fragment libraries.

The defined stereochemistry and the presence of multiple functional groups on the piperidine ring allow for the creation of a diverse set of fragments with well-defined 3D shapes. The conformational rigidity of the piperidine ring, influenced by the substituents, leads to predictable spatial arrangements of the functional groups, which is a desirable feature for FBDD.

A virtual library of fragments can be generated from a single precursor like this compound by systematically modifying the allyl group and the N-protecting group. nih.govwhiterose.ac.uk The 3D shape of these virtual fragments can be assessed using computational tools, such as principal moment of inertia (PMI) plots, to ensure they occupy a diverse and under-explored region of the 3D chemical space. nih.gov

The following table outlines how modifications to this compound can generate a library of 3D fragments.

| Modification Site | Example Modification | Resulting Fragment Type | Impact on 3D Shape |

| Allyl Group | Hydrogenation | Methyl | Increased saturation, defined axial/equatorial orientation |

| Allyl Group | Epoxidation | Epoxide | Introduction of a rigid, polar, three-membered ring |

| Allyl Group | Dihydroxylation | Diol | Addition of hydrogen bond donors, potential for cyclization |

| N-Protecting Group | Removal | Secondary Amine | Introduction of a hydrogen bond donor and a basic center |

| N-Protecting Group | Acylation | Amide | Planar amide bond influencing ring conformation |

By providing access to a wide range of structurally diverse and three-dimensional fragments, building blocks like this compound are instrumental in the design of novel drug candidates with improved selectivity and physicochemical properties. nih.govrsc.org

Precursor for Diversified Libraries of Piperidine Derivatives

The chemical reactivity of this compound makes it an ideal starting point for the generation of diversified libraries of piperidine derivatives for high-throughput screening and drug discovery programs. The presence of multiple reaction sites—the allyl group, the ester, and the N-protecting group—allows for a combinatorial approach to library synthesis.

The allyl group can undergo a wide range of transformations as previously discussed. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point of diversification. The N-methoxycarbonyl group can be removed and replaced with a variety of other substituents, further increasing the diversity of the library.

This multi-faceted reactivity allows for the rapid and efficient generation of a large number of distinct piperidine-containing compounds from a single, readily accessible precursor. The ability to create such libraries is crucial for exploring the chemical space around a particular scaffold and for identifying hit compounds in drug discovery campaigns. The use of functionalizable fragments that possess synthetic handles allows for a more timely and cost-effective synthesis of a large array of compounds. whiterose.ac.uk

The table below summarizes the diversification points of this compound for library synthesis.

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

| Allyl Group | Cross-Metathesis | Grubbs' catalyst, various alkenes | Diverse substituted alkenes |

| Ester | Amidation | 1. LiOH 2. HATU, amine library | Library of amides |

| Ester | Reduction | LiAlH₄ | Primary alcohol |

| N-Protecting Group | Deprotection/Reprotection | 1. TMSI 2. R-COCl or R-SO₂Cl | Library of amides or sulfonamides |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Recent advancements in combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling offer a promising avenue for streamlining the synthesis of complex piperidines. news-medical.netmedhealthreview.com This two-step process could dramatically simplify the construction of functionalized piperidines, potentially reducing multi-step sequences to a more efficient 2-5 steps. news-medical.net The application of such a modular approach to the synthesis of Methyl 2-allylpiperidine-1-carboxylate could significantly enhance its accessibility for further research and development. news-medical.net

Furthermore, the exploration of one-pot multicomponent reactions (MCRs) presents another opportunity for sustainable synthesis. nih.gov MCRs allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing solvent waste and purification steps. nih.gov Designing a convergent MCR that directly yields the this compound core would be a significant step forward.

The following table outlines potential sustainable approaches for the synthesis of piperidine (B6355638) derivatives, which could be adapted for this compound:

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Biocatalytic C-H Oxidation | High selectivity, mild reaction conditions. | Enzymatic hydroxylation of a piperidine precursor followed by functionalization. |

| Radical Cross-Coupling | Avoids the need for protecting groups and expensive catalysts. news-medical.net | Coupling of an allyl group to a suitable piperidine intermediate via nickel electrocatalysis. news-medical.net |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.gov | A one-pot condensation of appropriate starting materials to directly form the target molecule. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Continuous flow synthesis could enable safer handling of reactive intermediates and facilitate large-scale production. |

Deeper Mechanistic Understanding Through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. Advanced computational techniques, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate details of reaction pathways. acs.orgscholaris.ca

Future computational studies on the synthesis and reactivity of this compound could provide invaluable insights into:

Transition State Analysis: DFT calculations can be employed to model the transition states of key bond-forming reactions, such as the introduction of the allyl group. acs.orgresearchgate.net This analysis can help to understand the factors that control stereoselectivity and to design catalysts that favor the formation of a desired isomer.

Reaction Pathway Elucidation: Computational modeling can map out the entire reaction energy profile, identifying key intermediates and potential side reactions. This knowledge can be used to optimize reaction conditions to maximize the yield of the desired product.

Predicting Reactivity: In silico methods can be used to predict the reactivity of different sites within the this compound molecule. mdpi.com This predictive capability can guide the development of new functionalization strategies.

For instance, a computational investigation of the asymmetric deprotonation of N-Boc-piperidine has provided insights into the factors governing enantioselectivity. nih.gov Similar studies on this compound could pave the way for highly stereocontrolled synthetic routes.

Exploration of Novel Reactivity Patterns for Functionalization

The allyl group and the carbamate-protected nitrogen of this compound offer multiple handles for further chemical modification. Future research should focus on exploring novel reactivity patterns to access a diverse range of functionalized derivatives.

The direct C-H functionalization of piperidines is a rapidly evolving field that offers a powerful strategy for introducing molecular complexity. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been successfully employed for the site-selective functionalization of the piperidine ring. nih.govnih.gov Applying these methods to this compound could allow for the introduction of various substituents at different positions of the piperidine core, leading to a library of novel compounds with potentially interesting biological activities.

The reactivity of the allyl group can also be harnessed for a variety of transformations, including:

Cross-Metathesis: To introduce different functional groups at the terminus of the allyl chain.

Oxidative Cleavage: To generate an aldehyde for further elaboration.

Hydroformylation: To introduce a formyl group and create a new stereocenter.

Epoxidation and Ring-Opening: To introduce vicinal diol functionalities.

Furthermore, the N-alkoxycarbonyl group can influence the reactivity of the piperidine ring and can be strategically chosen to direct functionalization reactions. organic-chemistry.org

Design and Synthesis of Architecturally Complex Piperidine Derivatives

This compound is an ideal starting material for the synthesis of more complex molecules, including natural products and their analogues. rsc.orgresearchgate.netresearchgate.net The piperidine scaffold is a common motif in a vast array of alkaloids with significant pharmacological properties. ajchem-a.comnih.gov

Future research in this area could focus on:

Natural Product Synthesis: Utilizing this compound as a key building block in the total synthesis of complex piperidine-containing natural products. bioengineer.orgillinois.edu A stereoselective strategy inspired by the biosynthesis of piperidine natural products could be employed. rsc.org

Diversity-Oriented Synthesis: Employing the functional handles of this compound in divergent synthetic pathways to generate libraries of structurally diverse and complex molecules for biological screening.

Construction of Fused and Bridged Systems: The allyl group can participate in intramolecular cyclization reactions to construct bicyclic and polycyclic frameworks, leading to novel molecular architectures.

The development of new synthetic strategies for the construction of highly functionalized piperidines is crucial for accessing novel chemical space and discovering new bioactive molecules. researchgate.net By leveraging the unique structural features of this compound, chemists can aspire to build architecturally complex and functionally rich molecules with potential applications in drug discovery and materials science.

Q & A

Q. What safety protocols should be followed when handling Methyl 2-allylpiperidine-1-carboxylate?

Answer: While specific toxicological data for this compound may be limited, safety measures for structurally related piperidine derivatives include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling volatile compounds.

- First Aid:

- Eye exposure: Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion: Rinse mouth with water (if conscious) and seek medical attention .

- Storage: Keep in a dry, ventilated area away from ignition sources, following guidelines for flammable amines .

Q. Which software tools are recommended for crystallographic analysis of this compound?

Answer: For structural determination and refinement:

- SHELX Suite: SHELXL is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data .

- WinGX: Integrates tools for data processing, structure solution, and visualization, streamlining workflows for single-crystal studies .

- ORTEP-3: Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for validating structural models .

Q. How can spectroscopic data (e.g., NMR) be interpreted for this compound?

Answer:

- 13C NMR: Compare observed chemical shifts with reference data for analogous compounds. For example, the allyl group in benzyl (R)-2-allylpiperidine-1-carboxylate shows distinct peaks at δ 115–125 ppm for allylic carbons (Figure S19, ).

- Methodological Steps:

- Assign signals using DEPT-135/QC experiments to distinguish CH₃, CH₂, CH, and quaternary carbons.

- Validate assignments with computational tools (e.g., DFT-based NMR prediction) .

Advanced Research Questions

Q. How can conformational dynamics of the piperidine ring be analyzed experimentally and computationally?

Answer:

- Ring Puckering Analysis: Apply Cremer and Pople’s method to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates .

- Steps:

Define the mean plane of the piperidine ring.

Calculate z-displacements (perpendicular to the plane) for each atom.

Compute θ and φ using spherical coordinates (Table 1).

| Parameter | Formula | Interpretation |

|---|---|---|

| Puckering Amplitude (θ) | Measures deviation from planarity | |

| Phase Angle (φ) | Describes puckering symmetry |

Q. How should contradictions in spectroscopic or crystallographic data be resolved?

Answer:

Q. What strategies ensure experimental reproducibility in synthetic and analytical workflows?

Answer:

- Detailed Protocols: Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography gradients) as in .

- Data Reporting Standards:

- Include crystallographic data (CCDC deposition), NMR acquisition parameters (e.g., δ in ppm, J in Hz), and purity metrics (e.g., HPLC traces) .

- Use IUPAC nomenclature and cite software versions (e.g., Gaussian 16, SHELXL-2023) to avoid ambiguity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.